molecular formula C23H26N6O2 B2969570 N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 921470-15-7

N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Katalognummer: B2969570
CAS-Nummer: 921470-15-7
Molekulargewicht: 418.501
InChI-Schlüssel: YLLJCUYMWTZOKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N⁶-Butyl-N⁴-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl core, an N⁴-substituted 2,5-dimethoxyphenyl group, and an N⁶-butyl chain.

Eigenschaften

IUPAC Name

6-N-butyl-4-N-(2,5-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-4-5-13-24-23-27-21(26-19-14-17(30-2)11-12-20(19)31-3)18-15-25-29(22(18)28-23)16-9-7-6-8-10-16/h6-12,14-15H,4-5,13H2,1-3H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLJCUYMWTZOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

The mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular processes. For pyridopyrimidines, the exact mode of action can vary depending on the specific compound and its targets .

Biochemical pathways affected by the compound would depend on its specific targets. Pyridopyrimidines have been used on several therapeutic targets, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific properties of the compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of specific functional groups can influence its ADME properties.

The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level. These effects would depend on the compound’s targets and the pathways they are involved in .

Biologische Aktivität

N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C23H26N6O2
  • Molecular Weight : 418.5 g/mol
  • CAS Number : 955305-11-0

The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, particularly in cancer therapy and enzyme inhibition.

Synthesis

The synthesis of N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multi-step reactions that typically include the condensation of appropriate aryl hydrazines with pyrimidine derivatives. The process has been optimized to yield high purity and yield of the target compound .

1. Enzyme Inhibition

Recent studies have identified this compound as a potential inhibitor of casein kinase 1 (CK1), an enzyme implicated in various cancers and neurodegenerative diseases. CK1 inhibitors have garnered attention due to their role in modulating cellular processes such as cell division and apoptosis .

  • IC50 Values : The compound demonstrated significant inhibitory activity with an IC50 value in the nanomolar range against CK1, indicating its potential as a therapeutic agent for cancer treatment.

2. Antiproliferative Effects

In vitro studies have shown that N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits antiproliferative effects against several cancer cell lines:

Cell LineIC50 Value (µM)
A549 (Lung)8.21
HCT116 (Colon)19.56

These results suggest that the compound can effectively inhibit the growth of cancer cells .

The mechanism by which this compound exerts its biological effects includes:

  • Induction of Apoptosis : Flow cytometric analyses revealed that the compound induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the S and G2/M phases, further contributing to its antiproliferative activity .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives similar to N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine:

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors : Research has shown that related compounds exhibit potent activity against EGFR, a key target in cancer therapy. Compounds derived from this scaffold have been reported with IC50 values as low as 0.016 µM against wild-type EGFR .
  • CK1 Inhibition Studies : A study highlighted the design of pyrazolo[3,4-d]pyrimidine derivatives specifically targeting CK1 with promising results in inhibiting aberrant signaling pathways associated with tumorigenesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparison with Analogous Derivatives

Table 1: Structural and Physicochemical Properties of Selected Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound Name N⁴ Substituent N⁶ Substituent Molecular Formula Molecular Weight Solubility (μg/mL)
Target Compound 2,5-Dimethoxyphenyl Butyl C₂₃H₂₇N₆O₂ 419.51 Not reported
7a (N⁴-Ethyl-N⁶,1-diphenyl derivative) Ethyl Phenyl C₁₉H₁₈N₆ 354.40 Not reported
G932-0738 2,5-Dimethoxyphenyl 3-Ethoxypropyl C₂₄H₂₈N₆O₃ 448.52 Not reported
Compound 3-Chloro-4-methylphenyl Ethyl C₁₅H₁₇ClN₆ 316.79 0.5 (pH 7.4)
Compound Bis(1-methylethyl) Bis(1-methylethyl) C₁₇H₂₂N₆ 310.39 Not reported

Key Observations :

  • N⁴ Substituents : The target compound’s 2,5-dimethoxyphenyl group contrasts with analogs bearing halogenated (e.g., 3-chloro-4-methylphenyl in ) or alkylated (e.g., ethyl in ) substituents. Methoxy groups increase polarity and solubility compared to chloro or methyl groups, which are more lipophilic .
  • N⁶ Substituents : The butyl chain in the target compound is less polar than the 3-ethoxypropyl group in G932-0738 , suggesting higher lipophilicity (predicted LogP ~3.5 vs. ~2.8 for G932-0738). Compared to aromatic N⁶ groups (e.g., 4-methylbenzyl in ), butyl may reduce steric hindrance, facilitating target binding.
  • Molecular Weight : The target compound (419.51 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), unlike G932-0738 (448.52 g/mol), which approaches the upper limit .

Substituent Effects on Solubility and Lipophilicity

  • Solubility : The 2,5-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to the 3-chloro-4-methylphenyl substituent in , which has a solubility of 0.5 μg/mL. Methoxy groups enhance hydrogen-bonding capacity, whereas chloro groups increase hydrophobicity .
  • However, excessive lipophilicity may reduce solubility, necessitating formulation optimization.

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, alkylation of intermediate amines with butyl halides in dry acetonitrile under reflux can introduce the N6-butyl group . Optimization can include:
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while pyridine may act as both solvent and base for aromatic amine condensations .
  • Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction kinetics but require monitoring for side reactions.
  • Catalyst use : Acidic or basic catalysts (e.g., triethylamine) can accelerate substitutions.
    Table 1 : Comparative yields under varying conditions:
ReagentSolventTemp (°C)Yield (%)Reference
Butyl bromideAcetonitrile8065
Aromatic aminePyridine10072

Q. Which spectroscopic techniques are critical for characterizing structural integrity, and what spectral markers should researchers prioritize?

  • Methodological Answer :

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.